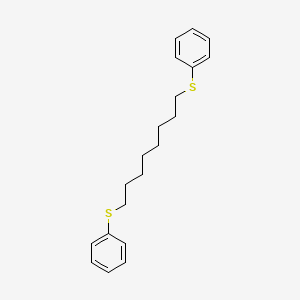
8-Phenylsulfanyloctylsulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Phenylsulfanyloctylsulfanylbenzene is an organic compound with the molecular formula C20H26S2 It features a benzene ring substituted with a phenylsulfanyl group and an octylsulfanyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenylsulfanyloctylsulfanylbenzene typically involves the following steps:
Formation of the Octylsulfanyl Chain: The octylsulfanyl chain can be synthesized by reacting octyl bromide with sodium sulfide in a suitable solvent such as ethanol. This reaction forms octyl sulfide.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced by reacting phenylthiol with the octyl sulfide in the presence of a base such as sodium hydroxide. This reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
8-Phenylsulfanyloctylsulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Nitro or halogenated derivatives
Applications De Recherche Scientifique
8-Phenylsulfanyloctylsulfanylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-Phenylsulfanyloctylsulfanylbenzene involves its interaction with molecular targets through its sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsulfanylbenzene: Lacks the octyl chain, making it less hydrophobic.
Diphenylsulfide: Contains two phenyl groups instead of an octyl chain, altering its physical and chemical properties.
Uniqueness
8-Phenylsulfanyloctylsulfanylbenzene is unique due to the presence of both a phenylsulfanyl group and an octylsulfanyl chain. This combination imparts distinct physical and chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
66919-99-1 |
|---|---|
Formule moléculaire |
C20H26S2 |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
8-phenylsulfanyloctylsulfanylbenzene |
InChI |
InChI=1S/C20H26S2/c1(3-11-17-21-19-13-7-5-8-14-19)2-4-12-18-22-20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2 |
Clé InChI |
WJGHOLAFYCTBPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCCCCCCCSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
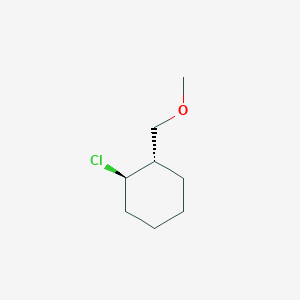
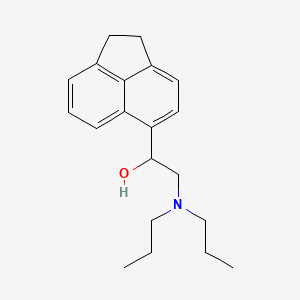

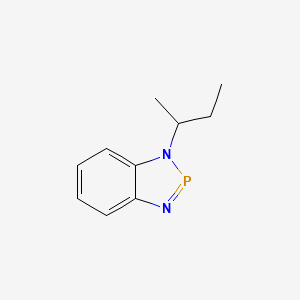
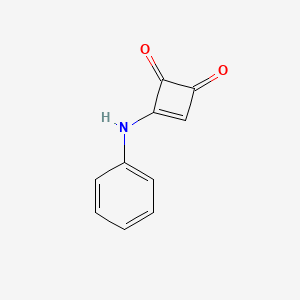
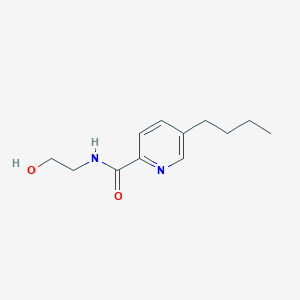

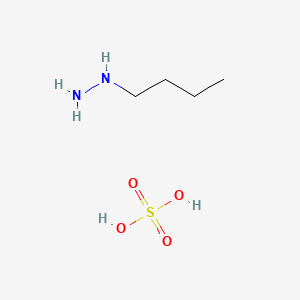
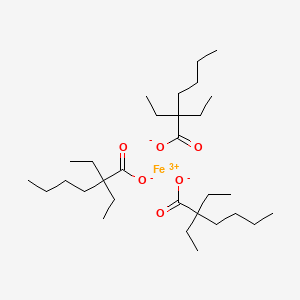
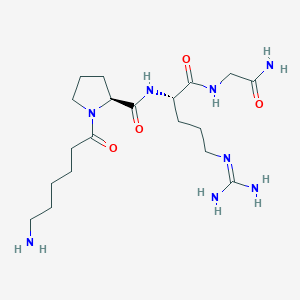
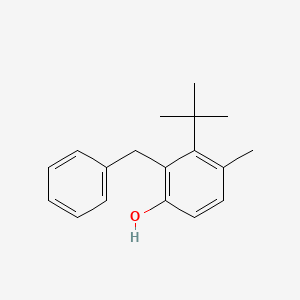
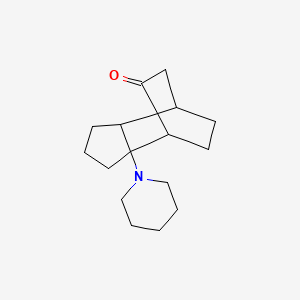
![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)
